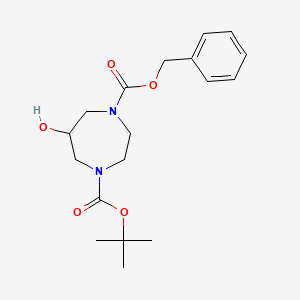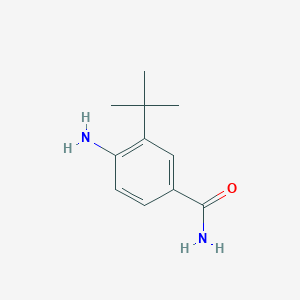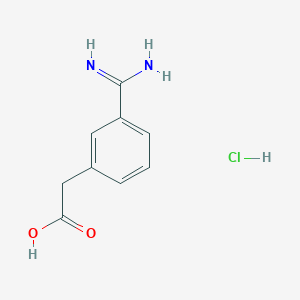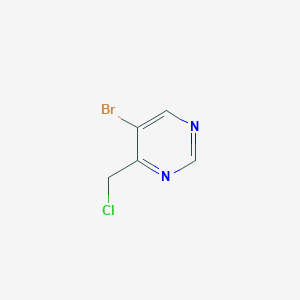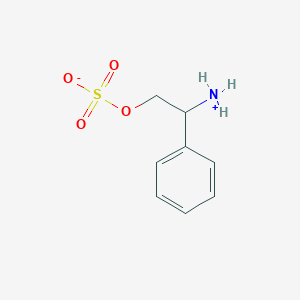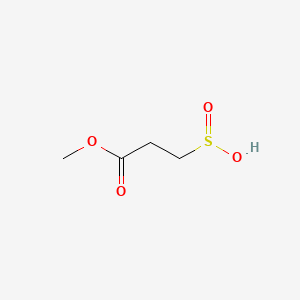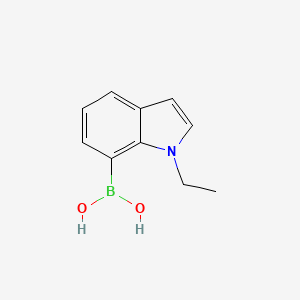
(1-Ethyl-1H-indol-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyl-1H-indol-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-indol-7-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the reaction of lithiated indoles with borates, which takes advantage of ortho-metalation . Another approach involves the use of transition-metal-catalyzed borylation reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound often utilizes scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and high functional group tolerance. This method involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethyl-1H-indol-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and aryl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or boronates.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
(1-Ethyl-1H-indol-7-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-Ethyl-1H-indol-7-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with active site serines in proteases, thereby inhibiting their activity . The compound can also participate in oxidative and reductive transformations, which are essential for its reactivity in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of an indole ring.
Indole-3-boronic acid: Similar to (1-Ethyl-1H-indol-7-yl)boronic acid but with a different substitution pattern on the indole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and biological activity. This compound’s ability to form stable yet reversible covalent bonds makes it particularly valuable in medicinal chemistry and as a synthetic intermediate .
Eigenschaften
Molekularformel |
C10H12BNO2 |
|---|---|
Molekulargewicht |
189.02 g/mol |
IUPAC-Name |
(1-ethylindol-7-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO2/c1-2-12-7-6-8-4-3-5-9(10(8)12)11(13)14/h3-7,13-14H,2H2,1H3 |
InChI-Schlüssel |
OZVFDROJAAEWBM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)C=CN2CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B13011313.png)
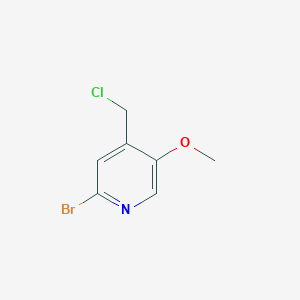
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
![8,8-Difluoro-2-azabicyclo[5.1.0]octane](/img/structure/B13011323.png)
